2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol dihydrochloride
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Overview
Description
2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol dihydrochloride is a chemical compound known for its diverse applications in scientific research and potential therapeutic uses. It is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group and an ethanol moiety, making it a versatile molecule in various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol dihydrochloride typically involves the reaction of 2-methoxyphenylpiperazine with an appropriate alkylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of piperazine derivatives .
Scientific Research Applications
2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol dihydrochloride involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various physiological processes, including smooth muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Uniqueness
2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol dihydrochloride is unique due to its specific structural features, such as the methoxyphenyl group and the piperazine ring, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
22194-12-3 |
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Molecular Formula |
C16H28Cl2N2O3 |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]ethanol;dihydrochloride |
InChI |
InChI=1S/C16H26N2O3.2ClH/c1-20-16-6-3-2-5-15(16)18-10-8-17(9-11-18)7-4-13-21-14-12-19;;/h2-3,5-6,19H,4,7-14H2,1H3;2*1H |
InChI Key |
AWZWPGUXLUEMTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCOCCO.Cl.Cl |
Origin of Product |
United States |
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